molecular formula C21H34N2O6 B6044368 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

Cat. No. B6044368
M. Wt: 410.5 g/mol
InChI Key: HGYFSSDIMAYPJV-UHFFFAOYSA-N
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Description

1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, also known as IMPEP, is a piperazine-based compound that has been widely studied for its potential use in scientific research. This compound is of particular interest due to its unique structure and mechanism of action, which make it a valuable tool for studying various biological processes.

Mechanism of Action

1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate acts as a potent inhibitor of the vesicular monoamine transporter (VMAT), which is responsible for the packaging and release of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT, 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate can modulate the release of these neurotransmitters and affect various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate can have a range of biochemical and physiological effects depending on the specific system being studied. For example, it has been shown to increase dopamine release in the striatum, inhibit glutamate release in the hippocampus, and modulate the activity of voltage-gated calcium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate in lab experiments is its specificity for VMAT inhibition, which allows researchers to selectively target and study the effects of neurotransmitter release. However, it is important to note that 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate can have off-target effects on other transporters and receptors, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate and related compounds. One area of interest is the development of more selective and potent VMAT inhibitors for use in both basic and clinical research. Additionally, there is growing interest in the use of VMAT inhibitors as potential treatments for various neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of VMAT inhibitors like 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate.

Synthesis Methods

The synthesis of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate involves several steps, including the reaction of 5-isopropyl-2-methylphenol with ethylene oxide to form 2-(5-isopropyl-2-methylphenoxy)ethanol. This intermediate is then reacted with 1-chloro-4-methylpiperazine to yield the final product, 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate.

Scientific Research Applications

1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and receptor signaling pathways. It has also been used to investigate the role of various proteins and enzymes in cellular processes such as apoptosis and autophagy.

properties

IUPAC Name

1-methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2.C2H2O4/c1-16(2)18-6-5-17(3)19(15-18)23-14-13-22-12-11-21-9-7-20(4)8-10-21;3-1(4)2(5)6/h5-6,15-16H,7-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYFSSDIMAYPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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